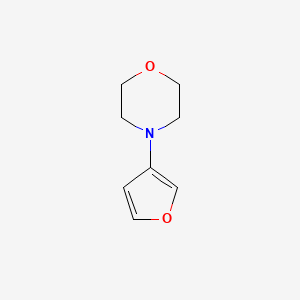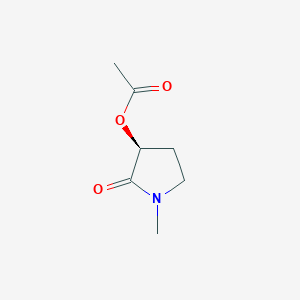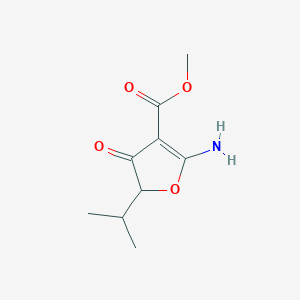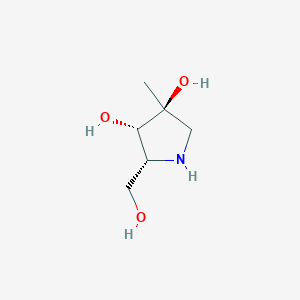
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one is a complex organic compound that features a furan ring substituted with a tert-butyl group and a chloroisobenzofuran moiety
Métodos De Preparación
The synthesis of 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common synthetic route involves the use of tert-butyl-substituted furan derivatives, which are then subjected to chlorination and cyclization reactions to form the final product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Análisis De Reacciones Químicas
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The furan ring can participate in cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(5-(tert-butyl)furan-2-yl)-6-chloroisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-(5-Formyl-furan-2-yl)-phenyl-carbamic acid tert-butyl ester: This compound also features a furan ring with a tert-butyl group but has different functional groups and applications.
tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic and research contexts.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various scientific applications.
Propiedades
Número CAS |
917571-19-8 |
|---|---|
Fórmula molecular |
C16H15ClO3 |
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
3-(5-tert-butylfuran-2-yl)-6-chloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15ClO3/c1-16(2,3)13-7-6-12(19-13)14-10-5-4-9(17)8-11(10)15(18)20-14/h4-8,14H,1-3H3 |
Clave InChI |
PZAZQWPPNWATLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)C2C3=C(C=C(C=C3)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)


![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)


![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)



